An In-Depth Technical Guide to the Chemical Properties of Mucic Acid
An In-Depth Technical Guide to the Chemical Properties of Mucic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucic acid, also known as galactaric acid, is a six-carbon aldaric acid, a type of sugar acid. Its structure is characterized by carboxyl groups at both ends of its carbon chain and hydroxyl groups at the intervening four carbons. This symmetrical, polyhydroxy dicarboxylic acid possesses a unique set of chemical properties owing to its stereochemistry, rendering it a meso compound and thus optically inactive despite having four chiral centers.[1][2] It is primarily obtained through the nitric acid oxidation of galactose or galactose-containing compounds like lactose.[2] This guide provides a comprehensive overview of the chemical properties of mucic acid, including its physicochemical characteristics, key reactions, and detailed experimental protocols relevant to research and development.
Physicochemical Properties
The physical and chemical properties of mucic acid are summarized in the tables below. These properties are fundamental to its handling, reactivity, and application in various chemical syntheses.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid | [2] |
| Synonyms | Galactaric acid, Saccharolactic acid | [2] |
| Molecular Formula | C₆H₁₀O₈ | [2] |
| Molar Mass | 210.14 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 210–230 °C (decomposes) | [2] |
| Optical Activity | Optically inactive (meso compound) | [2] |
Solubility
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Cold Water | Nearly insoluble (3.3 g/L) | 14 | [3] |
| Boiling Water | Soluble (16.7 g/L) | 100 | [4] |
| Alcohol (Ethanol) | Insoluble | - | [2] |
| DMSO | Slightly soluble | - | [5] |
| Ether | Insoluble | - | [4] |
Acidity
| Property | Value | Note | Reference(s) |
| pKa (Strongest Acidic) | 2.83 | Predicted | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of mucic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.37 (s, 2H, -COOH), 4.56 (s, 4H, -OH), 4.24 (s, 2H, H-2, H-5), 3.78 (s, 2H, H-3, H-4).
-
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 175.83 (-COOH), 71.79 (C-2, C-5), 70.25 (C-3, C-4).
-
-
Infrared (IR) Spectroscopy : The IR spectrum of mucic acid shows characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) functional groups. Key peaks are typically observed around 3300 cm⁻¹ (O-H stretching of hydroxyl groups and carboxylic acid), and 1700 cm⁻¹ (C=O stretching of the carboxylic acid).
Chemical Reactions and Transformations
Mucic acid undergoes a variety of chemical reactions, making it a versatile precursor for the synthesis of other valuable compounds.
Key Chemical Reactions of Mucic Acid
Below is a diagram illustrating the major chemical transformations of mucic acid.
Caption: Key chemical transformations of mucic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments involving mucic acid.
Synthesis of Mucic Acid from Galactose
This protocol describes the oxidation of D-galactose to mucic acid using nitric acid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of mucic acid.
Materials:
-
D-Galactose
-
5 M Nitric Acid (HNO₃)
-
Distilled water
-
Beaker or round-bottom flask
-
Heating mantle or water bath
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve D-galactose in 5 M nitric acid in a beaker or round-bottom flask, maintaining a galactose to HNO₃ molar ratio of 1:9. The concentration of galactose in the reaction medium should be approximately 100 g/L.[6]
-
Heat the reaction mixture to 95°C with continuous stirring.[6]
-
As the reaction proceeds, mucic acid will begin to precipitate out of the solution as a white solid.
-
After the reaction is complete (typically observed by the cessation of nitrogen oxide gas evolution), cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the crystalline mucic acid by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with small portions of cold distilled water to remove any residual nitric acid and soluble impurities.
-
Dry the purified mucic acid in a desiccator or a low-temperature oven.
Mucic Acid Test for Galactose
This qualitative test is used to identify the presence of galactose or galactose-containing saccharides.
Principle: Concentrated nitric acid oxidizes galactose at both the aldehyde (C1) and primary alcohol (C6) positions to form the sparingly soluble mucic acid. Other monosaccharides, when oxidized, form soluble dicarboxylic acids, thus not yielding a precipitate under these conditions.[7][8]
Materials:
-
Test sample (e.g., 1% aqueous solution of a carbohydrate)
-
Concentrated Nitric Acid (HNO₃)
-
Test tubes
-
Water bath
-
Pipettes
Procedure:
-
Place 6 mL of the test sample solution into a test tube.[7]
-
Carefully add 1 mL of concentrated nitric acid to the test tube.[7]
-
Heat the mixture in a boiling water bath for 1.5 to 2 hours, or until the volume is reduced to approximately 2-3 mL.[7]
-
Allow the test tube to cool slowly to room temperature and then let it stand overnight.[7]
-
Observation: The formation of colorless, needle-like crystals at the bottom of the test tube indicates a positive result for galactose. The absence of crystals indicates a negative result.[7]
Synthesis of Adipic Acid from Mucic Acid
This protocol outlines a one-pot conversion of mucic acid to adipic acid esters, which can then be hydrolyzed to adipic acid. This process involves a rhenium-catalyzed deoxydehydration followed by a platinum-catalyzed transfer hydrogenation.[1][9]
Materials:
-
Mucic acid
-
Methyltrioxorhenium (MTO)
-
p-Toluenesulfonic acid (TsOH)
-
3-Pentanol
-
5% Platinum on carbon (Pt/C)
-
Pressure flask
-
Stirring and heating apparatus
-
Filtration setup
Procedure:
-
Charge a pressure flask with mucic acid (1 mmol), MTO (0.05 mmol), TsOH (0.05 mmol), and 3-pentanol (20 mL).[1]
-
Stir the reaction mixture at 120°C under a flow of air for 12 hours. This step facilitates the deoxydehydration to form muconic acid esters.[1]
-
Cool the mixture, then add 5% Pt/C (10 mg) to the flask.[1]
-
Seal the flask and stir the reaction mixture at 200°C for an additional 12 hours. This step performs the transfer hydrogenation to form adipic acid esters.[1]
-
After cooling to room temperature, separate the catalyst by filtration.
-
Remove the solvent by evaporation to obtain the adipic acid ester.
-
The resulting ester can be hydrolyzed to adipic acid using standard procedures.
Conclusion
Mucic acid is a chemically versatile and important bio-based platform chemical. Its unique stereochemistry and the presence of multiple functional groups allow for a rich variety of chemical transformations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with or exploring the applications of mucic acid in chemical synthesis, drug development, and material science.
References
- 1. WO2015084265A1 - Chemical process to convert mucic acid to adipic acid - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mucic acid [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. scribd.com [scribd.com]
- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]
